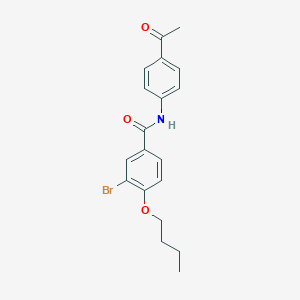
N-(4-acetylphenyl)-3-bromo-4-butoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-3-bromo-4-butoxybenzamide, also known as ABBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ABBA belongs to the class of benzamides and has a molecular weight of 385.31 g/mol.
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-3-bromo-4-butoxybenzamide as an anticancer agent involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics. This disruption causes cell cycle arrest and induces apoptosis in cancer cells. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that this compound has low toxicity and is well-tolerated by animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-acetylphenyl)-3-bromo-4-butoxybenzamide is its low toxicity, which makes it a potential candidate for drug development. This compound is also relatively easy to synthesize, which makes it a useful building block for the synthesis of various functional materials. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to use in aqueous solutions. This compound also has limited stability under certain conditions, which can affect its effectiveness in experiments.
Orientations Futures
There are several future directions for the research on N-(4-acetylphenyl)-3-bromo-4-butoxybenzamide. One of the directions is the development of this compound as an anticancer agent. Further studies are needed to determine the efficacy of this compound in vivo and to optimize its pharmacokinetic properties. Another direction is the development of this compound as a building block for the synthesis of functional materials. This compound can be used to synthesize various materials with unique properties such as liquid crystals and polymers. Further studies are needed to explore the potential applications of these materials. Lastly, further studies are needed to explore the potential anti-inflammatory effects of this compound and its mechanism of action.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound has shown promising results as an anticancer agent and an anti-inflammatory agent. Further studies are needed to optimize its pharmacokinetic properties and explore its potential applications in these fields.
Méthodes De Synthèse
The synthesis of N-(4-acetylphenyl)-3-bromo-4-butoxybenzamide involves the reaction of 4-acetylphenyl isocyanate with 3-bromo-4-butoxyaniline in the presence of a catalyst. The reaction is carried out in a solvent at a specific temperature and pressure. The product is then purified using various techniques such as recrystallization, column chromatography, and HPLC. The yield of the product depends on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-3-bromo-4-butoxybenzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been studied for its potential use as an anti-inflammatory agent. In materials science, this compound has been used as a building block for the synthesis of various functional materials such as liquid crystals and polymers. In organic synthesis, this compound has been used as a reagent for the synthesis of various compounds.
Propriétés
Formule moléculaire |
C19H20BrNO3 |
|---|---|
Poids moléculaire |
390.3 g/mol |
Nom IUPAC |
N-(4-acetylphenyl)-3-bromo-4-butoxybenzamide |
InChI |
InChI=1S/C19H20BrNO3/c1-3-4-11-24-18-10-7-15(12-17(18)20)19(23)21-16-8-5-14(6-9-16)13(2)22/h5-10,12H,3-4,11H2,1-2H3,(H,21,23) |
Clé InChI |
CNVFMQLHOYHGSE-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C)Br |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(2-ethyl-6-methylanilino)carbonyl]benzoate](/img/structure/B250423.png)
![Methyl 3-[(2-methoxyanilino)carbonyl]benzoate](/img/structure/B250426.png)

![Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250428.png)
![Methyl 3-{[2-(allyloxy)anilino]carbonyl}benzoate](/img/structure/B250429.png)
![N-[3-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250433.png)
![Methyl 4-[(4-fluorophenyl)carbamoyl]benzoate](/img/structure/B250434.png)
![Methyl 4-[ethyl(phenyl)carbamoyl]benzoate](/img/structure/B250436.png)
![N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250440.png)
![Methyl 4-[(3-methylphenyl)carbamoyl]benzoate](/img/structure/B250442.png)
![Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250443.png)
![Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B250444.png)
![Methyl 4-[(2-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250446.png)
![N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250447.png)
